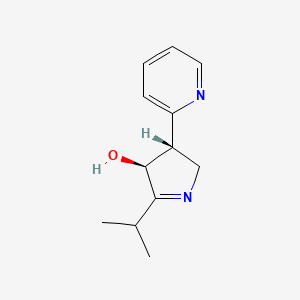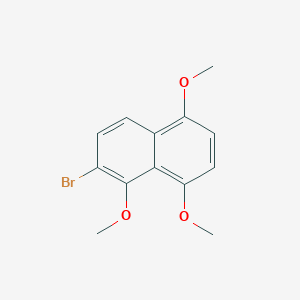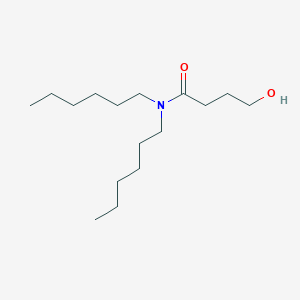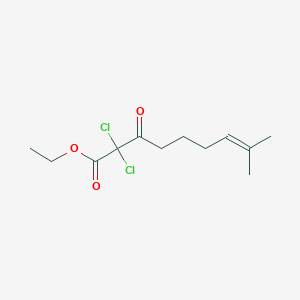![molecular formula C19H22ClN3O B14198711 1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one CAS No. 919119-17-8](/img/structure/B14198711.png)
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the piperidine ring and the chloroaniline groups contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-chloronitrobenzene and piperidine.
Reduction: The nitro group of 4-chloronitrobenzene is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The resulting 4-chloroaniline is then coupled with another aniline derivative under conditions that promote the formation of the desired intermediate.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring, resulting in the formation of the final product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one can be compared with similar compounds such as:
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one:
2-chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one: This compound features a phenylethyl group, which may result in different biological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
919119-17-8 |
|---|---|
Fórmula molecular |
C19H22ClN3O |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
1-[4-[2-(4-chloroanilino)anilino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H22ClN3O/c1-14(24)23-12-10-17(11-13-23)22-19-5-3-2-4-18(19)21-16-8-6-15(20)7-9-16/h2-9,17,21-22H,10-13H2,1H3 |
Clave InChI |
JOKJAROLWWOWBI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)



![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)

![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)


![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)
